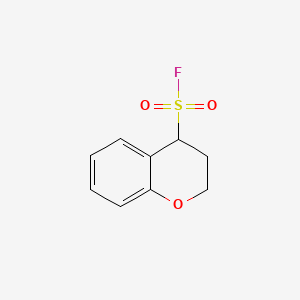
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is an organic compound with the molecular formula C9H9FO3S. It is a derivative of 3,4-dihydro-2H-1-benzopyran, also known as chroman, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The sulfonyl fluoride group attached to the 4th position of the chroman ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydro-2H-1-benzopyran.
Sulfonylation: The chroman derivative undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Fluorination: The sulfonylated intermediate is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluoride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The chroman ring can undergo oxidation to form chromone derivatives or reduction to form dihydrochroman derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Chromone Derivatives: Formed by oxidation of the chroman ring.
Dihydrochroman Derivatives: Formed by reduction of the chroman ring.
科学研究应用
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonyl fluoride-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride involves its interaction with molecular targets, particularly enzymes. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. This covalent modification can inhibit enzyme activity, leading to various biological effects. The chroman ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in the target proteins.
相似化合物的比较
Similar Compounds
3,4-dihydro-2H-1-benzopyran: The parent compound without the sulfonyl fluoride group.
3,4-dihydro-2H-1-benzopyran-4-sulfonyl chloride: The sulfonyl chloride derivative used as an intermediate in the synthesis.
3,4-dihydro-2H-1-benzopyran-4-sulfonamide: The sulfonamide derivative formed by reaction with amines.
Uniqueness
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. The combination of the chroman ring and the sulfonyl fluoride group makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3,4-dihydro-2H-chromene-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c10-14(11,12)9-5-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNVWHDPKOXACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)
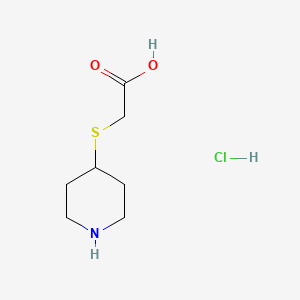
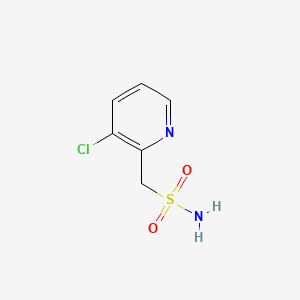
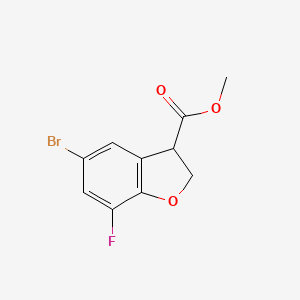
amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)
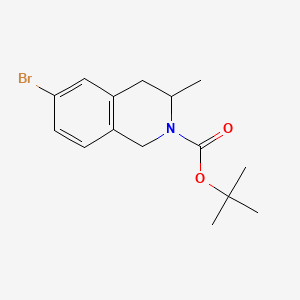
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)
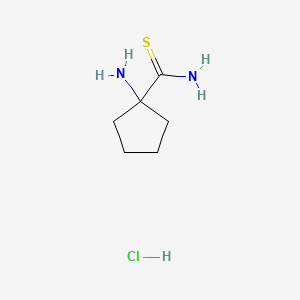
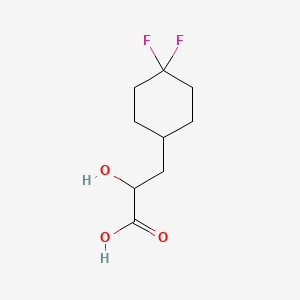
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)
